Methyl thieno[2,3-C]pyridine-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl thieno[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-10-5-8-6(7)2-3-13-8/h2-5H,1H3 |
InChI Key |
LSBIZZVJIBMVEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1C=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Thieno 2,3 C Pyridine 4 Carboxylate and Its Core Scaffold
Strategies for Thieno[2,3-c]pyridine (B153571) Ring System Construction
The assembly of the bicyclic thieno[2,3-c]pyridine framework can be approached in two primary ways: building the pyridine (B92270) ring onto a thiophene (B33073) substrate or vice versa.
Cyclization Reactions Utilizing 2-Aminothiophenes and Derivatives
While not a direct route to methyl thieno[2,3-c]pyridine-4-carboxylate, the use of 2-aminothiophenes as precursors is a common strategy for the synthesis of various thieno[2,3-b]pyridine (B153569) and thieno[2,3-d]pyrimidine (B153573) derivatives, and the principles can be extended to the [2,3-c] isomer. researchgate.netscielo.br The general approach involves the reaction of a 2-aminothiophene derivative bearing appropriate functional groups at the 3-position with a suitable cyclizing agent to form the fused pyridine ring.
Pyridine Ring Closure Based on Thiophene Derivatives
A prominent strategy for constructing the thieno[2,3-c]pyridine skeleton involves the formation of the pyridine ring from a suitably functionalized thiophene derivative. d-nb.infonih.govkuleuven.be One such method begins with the readily available 2-acetylthiophene. d-nb.infokuleuven.be This multi-step synthesis proceeds through a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization of an acetal (B89532) intermediate. d-nb.infokuleuven.be The final step involves an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole compound to yield the thieno[2,3-c]pyridine core. d-nb.infokuleuven.be
Another example involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This method has proven to be particularly effective for producing 2-halogenated thieno[2,3-c]pyridines in good yields. researchgate.net Furthermore, a process involving the cyclization of N-(2-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide under acidic conditions also affords the thieno[2,3-c]pyridine ring system. google.com
Thiophene Ring Closure Based on Pyridine Derivatives
Conversely, the thiophene ring can be constructed onto a pre-existing pyridine core. d-nb.infonih.gov This approach often utilizes halopyridinyl ketones as starting materials. researchgate.net For instance, aryl 3-bromopyridin-4-yl ketones can undergo a one-pot reaction sequence to afford 2,3-disubstituted thieno[2,3-c]pyridines. researchgate.net A more specific method for synthesizing a thieno[2,3-c]pyridine-2-carboxylate involves the treatment of 3,5-dihalo-pyridine-4-carboxaldehyde with methyl thioglycolate, followed by a base-mediated cyclization. researchgate.net
Multi-component Reaction Approaches for Thieno[2,3-c]pyridine Scaffolds
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively detailed, related methodologies are well-established for constructing the constituent ring systems.
Gewald Reaction Modifications and Applications
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The resulting 2-aminothiophenes are versatile intermediates that can be further elaborated to form various fused heterocyclic systems, including thienopyrimidines and, conceptually, thienopyridines. scielo.brresearchgate.netnih.govsemanticscholar.orgcore.ac.uk For instance, 2-amino-3-cyano-thiophenes prepared via the Gewald reaction can be used to synthesize thieno[2,3-d]pyrimidines. researchgate.net While a direct modification of the Gewald reaction for the one-pot synthesis of the thieno[2,3-c]pyridine scaffold is not explicitly described, its utility in preparing the necessary 2-aminothiophene precursors is a critical step in many synthetic routes. semanticscholar.org
Biginelli-like Condensation Strategies
The Biginelli reaction is a well-known multi-component reaction for the synthesis of dihydropyrimidinones. mdpi.com While this reaction and its variations are central to the synthesis of pyrimidine-containing heterocycles, their direct application to the synthesis of the thieno[2,3-c]pyridine ring system is not prominently featured in the scientific literature. The core components and reaction mechanism of the Biginelli reaction are tailored for the formation of a pyrimidine (B1678525) ring and would require significant modification to be adapted for the construction of the pyridine ring in the thieno[2,3-c]pyridine scaffold.
Targeted Synthesis of Methyl Ester Derivatives
The introduction of the methyl ester at the 4-position of the thieno[2,3-c]pyridine core is a critical step in the synthesis of the target compound. This is typically achieved either through direct esterification of the corresponding carboxylic acid or by carrying a suitable precursor through the ring-formation sequence.
The direct conversion of a carboxylic acid to its corresponding methyl ester, known as esterification, is a fundamental transformation in organic synthesis. For substrates like thieno[2,3-c]pyridine-4-carboxylic acid, the Fischer-Speier esterification is a common and effective method. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com
Optimization of this process for pyridine-based carboxylic acids often focuses on managing the equilibrium to maximize the yield. This can be achieved by using a large excess of the alcohol, which also serves as the solvent, and by removing the water byproduct as it forms. masterorganicchemistry.comgoogle.com
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
| Alcohol | Methanol (large excess) | Acts as both reactant and solvent, drives equilibrium forward. |
| Catalyst | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) | Protonates the carbonyl to activate it for nucleophilic attack. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Byproduct Removal | Not always necessary with excess alcohol | Can involve azeotropic distillation to remove water and shift equilibrium. |
This table presents generalized conditions for the Fischer esterification reaction, a common method for converting carboxylic acids to methyl esters.
In some advanced protocols, ester derivatives are formed directly during the synthesis of the heterocyclic core. For instance, in certain denitrogenative transformation reactions, the use of carboxylic acids as the solvent can lead to the direct formation of ester products. nih.govresearchgate.net
The synthesis of the thieno[2,3-c]pyridine scaffold relies on carefully chosen precursors that guide the formation of the correct isomer. One established method involves the cyclization of a Schiff base, which is formed by the condensation of 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This approach builds the pyridine ring onto the thiophene precursor.
Another strategy starts with a substituted pyridine. For example, treatment of 3,5-dibromo-pyridine-4-carboxaldehyde with methyl thioglycolate, followed by base-mediated cyclization, yields a 4-bromo-thieno[2,3-c]pyridine-2-carboxylate. researchgate.net While the substitution pattern differs from the target compound, this demonstrates the principle of building the thiophene ring onto a pyridine core.
More advanced methods utilize multi-step sequences starting from readily available materials. A notable example begins with 2-acetylthiophene, which undergoes a one-pot triazolation reaction to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This intermediate is then cyclized via a modified Pomeranz-Fritsch reaction to create a fused thieno[2,3-c] nih.govkuleuven.benih.govtriazolo[1,5-a]pyridine system. nih.govkuleuven.be This triazole serves as a key precursor for subsequent transformations to the desired thieno[2,3-c]pyridine core. nih.gov
Table 2: Key Intermediates in Thieno[2,3-c]pyridine Synthesis
| Precursor | Intermediate | Synthetic Approach |
| 2-Thiophenecarboxaldehyde | Schiff base with aminoacetaldehyde dimethyl acetal | Pyridine ring formation |
| 3,5-Dihalo-pyridine-4-carboxaldehyde | N/A | Thiophene ring formation |
| 2-Acetylthiophene | Thieno[2,3-c] nih.govkuleuven.benih.govtriazolo[1,5-a]pyridine | Denitrogenative transformation |
This table summarizes key precursors and intermediates used in various synthetic routes to the thieno[2,3-c]pyridine scaffold.
Advanced Synthetic Protocols
Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for constructing the thieno[2,3-c]pyridine skeleton, offering advantages such as mild reaction conditions and the avoidance of metal catalysts.
A powerful, metal-free strategy for synthesizing thieno[2,3-c]pyridine derivatives involves an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate. researchgate.netnih.govresearcher.life This method proceeds under mild conditions and allows for the introduction of various functional groups. kuleuven.be
The synthesis begins with the fused thieno[2,3-c] nih.govkuleuven.benih.govtriazolo[1,5-a]pyridine intermediate. nih.gov Upon treatment with an acid catalyst, this compound undergoes a ring-opening and denitrogenation process (loss of N₂) to generate a reactive vinyl cation intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture. When alcohols like methanol are used as nucleophiles, 7-(substituted methyl)thieno[2,3-c]pyridines are formed in good yields. nih.gov Furthermore, if a liquid carboxylic acid is used as the reaction solvent, the corresponding thieno[2,3-c]pyridine-7-ylmethyl ester derivatives are obtained directly. researchgate.netkuleuven.be This approach overcomes the limitations of derivatization seen in more conventional methods. kuleuven.be
Table 3: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters via Denitrogenative Transformation
| Entry | Carboxylic Acid | Time (h) | Yield (%) |
| 1 | Acetic acid | 1 | 92 |
| 2 | Propionic acid | 1 | 90 |
| 3 | Isobutyric acid | 3 | 81 |
| 4 | Pivalic acid | 3 | 75 |
| 5 | Benzoic acid | 3 | 83 |
Data sourced from a study on metal-free denitrogenative transformation reactions. nih.gov Reaction conditions involved heating the triazole precursor in the specified carboxylic acid at 100 °C.
Achieving regiochemical control is paramount in the synthesis of thienopyridines, as multiple isomers are possible. The selective synthesis of the thieno[2,3-c]pyridine isomer depends on the substitution pattern of the starting materials.
Conventional strategies achieve regioselectivity based on the choice of precursor:
Pyridine Ring Closure : Starting with a 2,3-disubstituted thiophene derivative ensures the formation of the [2,3-c] fused system. An example is the cyclization of the Schiff base derived from 2-thiophenecarboxaldehyde. researchgate.net
Thiophene Ring Closure : Starting with a 3,4-disubstituted pyridine derivative allows for the construction of the fused thiophene ring in the correct orientation. nih.gov For instance, reacting a 4-halopyridin-3-yl ketone can lead to the thieno[2,3-c]pyridine core. researchgate.net
The denitrogenative transformation approach also offers excellent regiochemical control, as the structure of the fused triazole precursor dictates the final thieno[2,3-c]pyridine product without the formation of other isomers. nih.gov
Late-stage functionalization refers to the modification of a complex molecule, such as the thieno[2,3-c]pyridine core, in the final steps of a synthetic sequence. This allows for the rapid generation of a library of analogues from a common intermediate.
One effective route for the functionalization of the thienopyridine bicyclic core is through selective oxidation. nih.gov Treatment with various oxidizing agents can introduce new functional groups. For example, oxidation can lead to the formation of the corresponding N-oxides or S-oxides. nih.govacs.org These oxidized derivatives can then serve as intermediates for further reactions, such as the introduction of halogen atoms onto the heterocyclic core. nih.gov The denitrogenative transformation method also provides a platform for late-stage functionalization, as the choice of nucleophile in the final step allows for the direct synthesis of a diverse range of derivatives, including alcohols, ethers, bromides, and esters, from a single triazole precursor. nih.govresearchgate.net
Methodological Considerations for Yield Optimization and Purity Enhancement
The efficient synthesis of this compound and its core scaffold is contingent upon careful consideration of reaction parameters that influence both the yield and purity of the final product. Research into the synthesis of thieno[2,3-c]pyridine derivatives has highlighted several key areas for optimization, including the choice of catalysts, solvents, and reaction temperature, as well as post-synthesis purification techniques.
Yield Optimization
Optimizing the yield of thieno[2,3-c]pyridine derivatives often involves a systematic variation of reaction conditions. A notable strategy in the synthesis of the thieno[2,3-c]pyridine core involves an acid-mediated denitrogenative transformation. The choice of acid catalyst and solvent has been shown to be critical in maximizing the output of this reaction.
For instance, in the synthesis of a 7-(substituted methyl)thieno[2,3-c]pyridine derivative, a precursor to more complex structures, the reaction was optimized by testing different catalysts and solvents. Initially, para-toluenesulfonic acid (PTSA) was used as a catalyst in various solvents. However, significantly higher product yields were achieved when trifluoromethanesulfonic acid (TfOH) was employed as the catalyst. nih.gov The combination of TfOH as the catalyst and 1,2-dichloroethane (B1671644) (DCE) as the solvent at a temperature of 80°C was found to be the optimal condition, providing a substantial improvement in yield. nih.govd-nb.info
The following table summarizes the optimization of reaction conditions for a key synthetic step leading to the thieno[2,3-c]pyridine scaffold.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PTSA | Toluene | 110 | 20 |
| PTSA | Dioxane | 100 | 15 |
| PTSA | 1,2-DCE | 80 | 24 |
| TfOH | Toluene | 110 | 11 |
| TfOH | Dioxane | 100 | 48 |
| TfOH | 1,2-DCE | 80 | 72 |
Another established route to the thieno[2,3-c]pyridine core is through the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. This procedure has been reported to provide good yields, particularly for 2-halogenated analogues. researchgate.net
Furthermore, the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, a related scaffold, is achieved through the well-known Gewald reaction, which involves the condensation of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and powdered sulfur. nih.gov This multicomponent reaction is known for its efficiency in constructing thiophene rings.
Purity Enhancement
The isolation and purification of this compound and its intermediates are crucial for obtaining a product of high purity. Common laboratory and industrial techniques employed for this purpose include column chromatography, distillation, and recrystallization.
In many synthetic procedures for thieno[2,3-c]pyridine derivatives, the crude product is purified by column chromatography. For example, after the Suzuki-Miyaura cross-coupling reaction to introduce aryl groups onto the thieno[3,2-b]pyridine (B153574) scaffold (an isomer of the target compound), purification is achieved using column chromatography with solvent systems like ether/petroleum ether. nih.govmdpi.com This technique is effective for separating the desired product from unreacted starting materials, catalysts, and by-products.
Another method for purification, particularly for volatile compounds, is distillation under reduced pressure. A patented process for the preparation of the parent thieno[2,3-c]pyridine involves a final purification step where the oily residue is distilled under reduced pressure (e.g., 87°C at 1 mm Hg) to yield the pure compound. google.com This method is advantageous for removing non-volatile impurities.
Post-reaction work-up procedures are also critical for initial purification. These often involve liquid-liquid extraction to separate the product from the reaction mixture. For example, after cyclization with a strong mineral acid, the reaction mixture is concentrated, taken up in water, made alkaline, and then extracted with an organic solvent like methylene (B1212753) chloride. The combined organic phases are then dried and evaporated to yield the crude product, which can be further purified. google.com
Chemical Reactivity and Transformations of Methyl Thieno 2,3 C Pyridine 4 Carboxylate Analogues
Reactions Involving the Carboxylate Ester Group
The carboxylate ester group at the 4-position of the thieno[2,3-c]pyridine (B153571) core is a versatile functional handle for the synthesis of a wide range of derivatives. Key reactions involving this group include hydrolysis to the corresponding carboxylic acid and transesterification processes.
The hydrolysis of methyl thieno[2,3-c]pyridine-4-carboxylate analogues to their corresponding carboxylic acids is a fundamental transformation, often serving as a gateway to further derivatization. This reaction is typically achieved under basic conditions. For instance, the hydrolysis of a related compound, benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester, is effectively carried out using a solution of sodium hydroxide (B78521) in methanol (B129727). prepchem.com This suggests that a similar approach, as outlined in the following reaction scheme, would be applicable to this compound.
General Reaction Scheme for Hydrolysis:
The resulting thieno[2,3-c]pyridine-4-carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives, which are of interest in medicinal chemistry. The synthesis of thieno[2,3-c]pyridine itself can be achieved through a multi-step process involving the cyclization of a precursor molecule. google.com
Transesterification of the methyl ester to other esters can be achieved, although direct transesterification of this compound is not extensively documented. However, a related process involving the formation of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives has been reported. kuleuven.benih.gov In this process, a fused 1,2,3-triazole precursor is reacted with various liquid carboxylic acids, which act as both the solvent and the nucleophile, at elevated temperatures (100°C) to yield the corresponding esters in good yields. kuleuven.benih.gov This reaction demonstrates the feasibility of ester modification on the thieno[2,3-c]pyridine scaffold.
Table 1: Synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters via a denitrogenative transformation reaction kuleuven.benih.gov
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Acetic acid | thieno[2,3-c]pyridin-7-ylmethyl acetate | 85 |
| 2 | Propionic acid | thieno[2,3-c]pyridin-7-ylmethyl propionate | 82 |
| 3 | Butyric acid | thieno[2,3-c]pyridin-7-ylmethyl butyrate | 78 |
| 4 | Isobutyric acid | thieno[2,3-c]pyridin-7-ylmethyl isobutyrate | 75 |
| 5 | Pivalic acid | thieno[2,3-c]pyridin-7-ylmethyl pivalate | 70 |
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in the thieno[2,3-c]pyridine system is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C4 and C7 in this specific scaffold). Conversely, electrophilic substitution on the pyridine ring is generally difficult.
Nucleophilic aromatic substitution (NAS) on the pyridine ring typically occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.comlibretexts.org For a NAS reaction to proceed, a good leaving group must be present at the position of attack.
In a study on a related system, methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position activates the 4-position for nucleophilic attack, and the nitro group itself can be displaced by a nucleophile. mdpi.com For instance, the nitro group has been successfully replaced by a fluoride (B91410) anion using cesium fluoride in dry DMSO. mdpi.com This suggests that if a suitable leaving group were present at the 4-position of a thieno[2,3-c]pyridine ring, it could potentially be displaced by a nucleophile. The reactivity of halopyridines in NAS reactions is well-established, with 2- and 4-halopyridines being significantly more reactive than their 3-substituted counterparts. youtube.com
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the electronegative nitrogen atom. masterorganicchemistry.com When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.
In the context of the thieno[2,3-c]pyridine ring system, studies on the acylation of benzo[b]thieno[2,3-c]pyridines have shown that electrophilic substitution, such as acetylation and benzoylation, occurs on the fused benzene (B151609) ring rather than the pyridine or thiophene (B33073) rings. researchgate.net Specifically, nitration of benzo[b]thieno[2,3-c]pyridines that are unsubstituted in the benzene ring proceeds exclusively at the 6-position. researchgate.net This indicates that the pyridine and thiophene rings in this fused system are less reactive towards electrophiles than the carbocyclic aromatic ring.
Transformations of the Thiophene Moiety
The thiophene ring in the thieno[2,3-c]pyridine scaffold is an electron-rich aromatic system and can undergo electrophilic substitution and metallation reactions. The reactivity of the thiophene ring is influenced by the fused pyridine ring.
Deprotonation of a thienopyridine at the C-2 position (on the thiophene ring) followed by trapping with an electrophile has been demonstrated as a viable synthetic strategy. researchgate.net This indicates that the thiophene ring can be functionalized through lithiation followed by reaction with various electrophiles. For thiophene itself, reaction with butyl lithium leads to the formation of 2-lithiothiophene, which can then react with electrophiles to introduce substituents at the 2-position. wikipedia.org This reactivity is expected to be retained in the thieno[2,3-c]pyridine system, providing a route for the introduction of a variety of functional groups onto the thiophene moiety.
Oxidation Reactions of Ring Components
The thieno[2,3-c]pyridine scaffold can undergo selective oxidation on both its sulfur and nitrogen atoms, as well as on the ring itself, leading to functionalized derivatives. Oxidation of the pyridine nitrogen can yield N-oxides, while the thiophene sulfur can be oxidized to S-oxides (sulfoxides) and subsequently to sulfones. These transformations introduce polarity and new reactive sites to the molecule. nih.gov
A notable synthetic application of oxidation is the functionalization of the thieno[2,3-c]pyridine ring system. For instance, treatment of the core scaffold with meta-chloroperoxybenzoic acid (mCPBA) followed by reaction with phosphorus oxybromide (POBr₃) facilitates the introduction of a bromine atom specifically at the 7-position of the ring. researchgate.net This brominated derivative serves as a key intermediate for further diversification through cross-coupling reactions.
Reduction Reactions for Saturated Analogs
While the thieno[2,3-c]pyridine ring is aromatic, the synthesis of its saturated counterparts, 4,5,6,7-tetrahydrothieno[2,3-c]pyridines, is of significant interest. However, literature describing the direct catalytic hydrogenation or chemical reduction of the fully aromatic thieno[2,3-c]pyridine core to its corresponding tetrahydro derivative is scarce.
Instead, the prevalent strategy for accessing these saturated analogues involves constructing the tetrahydro-pyridine ring from non-aromatic precursors. Common synthetic routes include the Gewald three-component reaction, which assembles the thiophene ring onto a pre-existing piperidone core. researchgate.net Another established method is the Pictet-Spengler reaction, which cyclizes a thiophene-based ethylamine (B1201723) with an aldehyde or its equivalent to form the fused tetrahydro-pyridine ring system. nih.govresearchgate.net These synthetic approaches, rather than reduction of the aromatic parent, are the primary methods used to obtain 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) derivatives. researchgate.net
Transition Metal-Catalyzed Coupling Reactions and Cross-Coupling Methodologies
Transition metal-catalyzed reactions are powerful tools for the derivatization of the thieno[2,3-c]pyridine scaffold. Halogenated analogues, particularly those with bromo-substituents at the 4- or 7-positions, are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.net These methodologies allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents onto the heterocyclic core.
Suzuki Coupling Applications
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction is highly applicable to halo-thieno[2,3-c]pyridine derivatives for the introduction of aryl and heteroaryl groups. For example, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, an isomer of the target scaffold, has been successfully coupled with various (hetero)aryl boronic acids and their derivatives using a Pd(dppf)Cl₂ catalyst to yield 3-arylthieno[3,2-b]pyridines. mdpi.com This demonstrates the feasibility of applying Suzuki coupling to functionalize the thienopyridine core.
| Boron Reagent | Product | Yield (%) |
|---|---|---|
| Potassium 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | 40 |
| Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
Table 1: Examples of Suzuki-Miyaura Coupling on a Thienopyridine Scaffold. mdpi.com (Note: Data is for the thieno[3,2-b]pyridine (B153574) isomer).
Stille Coupling Applications
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.orgorganic-chemistry.org Halo-thieno[2,3-c]pyridines can be effectively coupled with a diverse range of primary and secondary amines using this methodology. researchgate.net The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand, such as those developed by Buchwald's group (e.g., XPhos, SPhos), and a base. youtube.com This enables the synthesis of various amino-substituted thieno[2,3-c]pyridine derivatives, which are valuable building blocks in medicinal chemistry.
| Amine | Catalyst System (Example) | Potential Product |
|---|---|---|
| Piperidine | Pd(dba)₂ / tBuDavePhos | Methyl 4-(piperidin-1-yl)thieno[2,3-c]pyridine-4-carboxylate |
| Pyrrolidine | Pd(dba)₂ / tBuDavePhos | Methyl 4-(pyrrolidin-1-yl)thieno[2,3-c]pyridine-4-carboxylate |
| Aniline | Pd₂(dba)₃ / XPhos | Methyl 4-(phenylamino)thieno[2,3-c]pyridine-4-carboxylate |
| Benzylamine | Pd(dba)₂ / tBuDavePhos | Methyl 4-(benzylamino)thieno[2,3-c]pyridine-4-carboxylate |
Table 2: Plausible Buchwald-Hartwig Amination Reactions on a 4-Halo-thieno[2,3-c]pyridine Substrate. (Note: Catalyst systems are illustrative based on reactions with similar heterocyclic halides). nih.gov
Strategies for Scaffold Derivatization and Functional Group Interconversion
Beyond cross-coupling reactions, various other strategies exist for the derivatization of the thieno[2,3-c]pyridine scaffold and the interconversion of its functional groups. These methods provide access to a wide chemical space starting from a common intermediate.
A powerful, metal-free approach for late-stage derivatization has been developed, starting from a fused thieno[2,3-c] researchgate.netnih.govguidechem.comtriazolo[1,5-a]pyridine intermediate. kuleuven.benih.gov Through an acid-mediated denitrogenative transformation, this intermediate reacts with various nucleophiles to generate a library of 7-substituted thieno[2,3-c]pyridine derivatives. kuleuven.benih.gov This method allows for the introduction of alkoxy, aryloxy, bromo, and ester functionalities at the 7-position. nih.gov
| Nucleophile/Reagent | Product | Yield (%) |
|---|---|---|
| Tetrabutylammonium bromide | 7-(Bromomethyl)thieno[2,3-c]pyridine | 78 |
| Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 75 |
| Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 68 |
| Acetic Acid | Thieno[2,3-c]pyridin-7-ylmethyl acetate | 75 |
| Benzoic Acid | Thieno[2,3-c]pyridin-7-ylmethyl benzoate | 85 |
Table 3: Metal-Free Derivatization of the Thieno[2,3-c]pyridine Scaffold at the 7-Position. nih.gov
The methyl carboxylate group at the C4-position is also a key site for functional group interconversion. Standard ester hydrolysis under basic conditions (e.g., using NaOH or LiOH) can convert the methyl ester into the corresponding carboxylic acid. acs.org This carboxylic acid is a versatile intermediate that can be coupled with various amines to form amides, a common transformation in drug discovery. mdpi.com The amide coupling can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to a more reactive acyl chloride with reagents like phosphorus oxychloride or thionyl chloride before reaction with the amine. acs.orgfishersci.co.uk
Structure Activity Relationship Sar Studies and Molecular Design Principles for Thieno 2,3 C Pyridine Derivatives
Systematic Modification of the Thieno[2,3-c]pyridine (B153571) Scaffold
Systematic modification of the thieno[2,3-c]pyridine core is a fundamental strategy for exploring and optimizing the chemical and biological properties of its derivatives. By introducing various substituents at different positions on the bicyclic ring system, researchers can fine-tune reactivity, molecular interactions, and ultimately, biological function.
The reactivity of the thieno[2,3-c]pyridine scaffold is highly dependent on the position and nature of its substituents. The thiophene (B33073) and pyridine (B92270) rings exhibit distinct electronic properties that influence their susceptibility to various chemical transformations.
C-2 and C-3 Positions: The thiophene moiety of the scaffold can be functionalized at the C-2 and C-3 positions. Deprotonation at the C-2 position allows for the introduction of groups like trimethyltin (B158744) chloride, creating a 2-stannyl analog that serves as a versatile intermediate for Stille coupling reactions. researchgate.net This enables the introduction of a wide range of aryl and heteroaryl substituents. The 3-amino group is a common substituent and can be readily acylated, for instance, with chloroacetyl chloride, to introduce further reactive handles for diversification. sciforum.netacs.org
C-4 Position: The C-4 position on the pyridine ring is a key site for modification. Halogenated pyridines serve as common precursors for constructing the thieno[2,3-c]pyridine core, often leaving a halogen, such as bromine or chlorine, at the C-4 position. researchgate.net This halogen is not merely a remnant of synthesis but a crucial functional group for subsequent cross-coupling reactions. It readily participates in Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of carbon- and nitrogen-based substituents to modulate the molecule's properties. researchgate.net For example, 4-chloro-substituted benzothieno[2,3-c]pyridines have been synthesized and utilized as intermediates for further derivatization. nih.gov
C-6 Position: While less commonly reported for direct substitution, modifications involving the C-6 position are often achieved through the synthesis of precursors that already contain the desired functionality. For instance, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, synthesized via the Gewald reaction, incorporates an ester group at the C-6 position from the outset. nih.gov
C-7 Position: The C-7 position represents another valuable site for functionalization. A bromine atom can be selectively introduced at this position through an oxidation-bromination sequence involving mCPBA and POBr3. researchgate.net Like the C-4 halides, the 7-bromo derivatives are amenable to various cross-coupling reactions. researchgate.net An alternative metal-free approach allows for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and their corresponding esters, highlighting the versatility of this position for introducing diverse functional groups. nih.govkuleuven.benih.gov
The table below summarizes the reactivity and common transformations at various positions of the thieno[2,3-c]pyridine scaffold.
| Position | Common Functional Groups | Reactivity / Subsequent Reactions | Reference |
|---|---|---|---|
| C-2 | -H, -COOR, -Sn(CH₃)₃ | Deprotonation followed by stannylation; Stille coupling; Saponification and decarboxylation of esters. | researchgate.net |
| C-3 | -NH₂ | Acylation, further functionalization to amides and other derivatives. | sciforum.netacs.org |
| C-4 | -Br, -Cl | Suzuki, Stille, and Buchwald-Hartwig amination cross-coupling reactions. | researchgate.net |
| C-7 | -Br, -CH₂-R | Suzuki, Stille, and Buchwald-Hartwig amination cross-coupling reactions; Direct introduction of substituted methyl groups. | nih.govkuleuven.benih.govresearchgate.net |
Amine and ester substituents are pivotal in defining the physicochemical properties and molecular interactions of thieno[2,3-c]pyridine derivatives. Their presence can significantly influence solubility, crystal packing, and the ability to form hydrogen bonds.
The planar nature of the thienopyridine scaffold promotes strong intermolecular attractive forces, including π-stacking interactions and hydrogen bonding. nih.gov These interactions can lead to tight crystal packing, which often results in high melting points and poor aqueous solubility—a significant challenge in drug development. nih.gov
The introduction of ester and other bulky groups can disrupt this planarity. By creating steric hindrance, these groups interfere with efficient crystal packing, thereby lowering the crystal lattice energy and potentially improving solubility. nih.govmdpi.com This strategy has been effectively used to enhance the anti-proliferative activity of thieno[2,3-b]pyridines, a principle that is directly applicable to the [2,3-c] isomer. nih.govmdpi.com
Amine groups, particularly primary amines at the C-3 position, are crucial for biological activity in many thienopyridine series. mdpi.com They can act as both hydrogen bond donors and acceptors, forming key interactions with biological targets. Studies on related scaffolds have shown that modification of this primary amine into more robust functional groups like amides or carbamates can lead to a complete loss of biological activity, underscoring the specific role of the amine in molecular recognition. mdpi.com
The following table outlines the general impact of these substituents on the molecular properties of thienopyridine derivatives.
| Substituent | Position | Impact on Molecular Interactions & Properties | Reference |
|---|---|---|---|
| Ester (-COOR) | C-2, C-4, C-6, etc. | Can act as a hydrogen bond acceptor. Bulky ester groups can disrupt planarity and π-stacking, potentially increasing solubility by reducing crystal packing energy. | nih.govnih.govmdpi.com |
| Amine (-NH₂) | C-3 | Acts as a hydrogen bond donor and acceptor. Often critical for interactions with biological targets. Its modification can lead to loss of activity. | mdpi.com |
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, potency, and pharmacokinetic profile while retaining its fundamental biological activity. nih.gov The thieno[2,3-c]pyridine scaffold itself can be considered a bioisostere of purine (B94841) bases like adenine, which are fundamental components of DNA and RNA. nih.gov This resemblance allows thienopyridine derivatives to interact with biological targets that normally bind purines, such as kinases.
Further diversification can be achieved by applying bioisosteric replacements to the thieno[2,3-c]pyridine core or its substituents. A notable example is the replacement of the entire pyridine ring with a saturated bioisostere, such as 3-azabicyclo[3.1.1]heptane. chemrxiv.org This modification can dramatically improve physicochemical parameters, including a significant increase in water solubility and metabolic stability, by reducing the planarity and lipophilicity of the parent molecule. chemrxiv.org
However, it is important to note that the success of a bioisosteric replacement is highly context-dependent. In the development of thieno[2,3-d]pyrimidine-based PI3K inhibitors, the replacement of a crucial 3-hydroxyl group on a phenyl substituent with its classic bioisostere, an amino (NH₂) group, resulted in the complete abolishment of enzymatic activity. nih.gov This highlights that even subtle changes in electronic and hydrogen-bonding character can have profound effects on molecular interactions and biological function.
Rational Design of Thienopyridine Analogs for Specific Research Purposes
Rational design leverages an understanding of SAR and target structure to create novel thienopyridine analogs with desired properties, moving beyond random screening to a more directed approach.
The rational design of thienopyridine analogs is guided by principles aimed at optimizing interactions with a specific biological target or improving drug-like properties. A key strategy involves identifying a "privileged scaffold," such as the thieno[2,3-c]pyridine core, and decorating it with functionalities that confer specificity and potency. rsc.org
One successful example is the design of benzothieno[2,3-c]pyridines as non-steroidal inhibitors of the CYP17 enzyme. cu.edu.eg In this work, the rigid, fused-ring system was designed to mimic the steroidal nucleus of the natural substrate. cu.edu.eg The design strategy further incorporated substituents bearing lone pairs of electrons, positioned to interact specifically with the heme iron atom within the enzyme's active site, a fundamental requirement for inhibition. cu.edu.eg
Another design principle involves modifying the scaffold to improve physicochemical properties. As discussed previously, the poor solubility of planar thienopyridines can be addressed by introducing bulky ester or carbonate groups. nih.govmdpi.com This "prodrug-like" approach is a rational strategy to enhance bioavailability, where the bulky groups are designed to be cleaved by intracellular esterases, releasing the active, planar compound at the site of action. nih.govmdpi.com
The synthetic tractability of the thieno[2,3-c]pyridine scaffold makes it an excellent platform for the development of chemical biology probes. These probes are specialized molecules designed to study biological systems, for example, by identifying protein targets, visualizing cellular processes, or elucidating mechanisms of action.
The ability to selectively functionalize the scaffold at multiple positions (e.g., C-2, C-4, C-7) is critical for this application. researchgate.net For instance, a derivative can be designed with a pharmacophore that binds to a specific protein target. A linker can then be attached at a non-critical position, such as C-4 or C-7, via a Suzuki or Stille coupling reaction. researchgate.net This linker can be appended with various reporter tags (e.g., fluorophores for imaging), affinity tags (e.g., biotin (B1667282) for pull-down experiments), or photo-crosslinking agents to covalently capture binding partners.
The thieno[2,3-c]pyridine core provides a stable and synthetically versatile foundation upon which complex molecular tools can be built. The diversification strategies used to optimize drug candidates can be repurposed to create sophisticated probes for exploring the complex landscape of chemical biology.
Conformational Analysis and Stereochemical Considerations in Structure-Activity Relationships
The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical factors that govern the interaction of thieno[2,3-c]pyridine derivatives with their biological targets. A thorough understanding of these aspects is fundamental to designing molecules with enhanced potency and selectivity. The relatively rigid, planar nature of the fused thieno[2,3-c]pyridine core serves as a scaffold upon which substituents can be placed in specific spatial orientations to optimize binding with target proteins.
Conformational Flexibility and Rotatable Bonds
For instance, in the design of multitargeted anticancer agents based on the related thieno[2,3-d]pyrimidine (B153573) scaffold, conformational restriction was a key design principle. nih.gov The introduction of a nitrogen atom into a phenyl ring substituent to form a pyridine ring was hypothesized to create a potential intramolecular hydrogen bond with an adjacent amide NH group. nih.gov This interaction would restrict the rotation around the single bond connecting the side chain to the core, locking the molecule into a more defined, and potentially more bioactive, conformation. Such a strategy aims to minimize the entropic penalty upon binding to the target protein, as the molecule is already in a favorable conformation for binding. nih.gov
Impact of Stereochemistry on Biological Activity
While the parent thieno[2,3-c]pyridine scaffold is achiral, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers. fda.gov These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.
In the development of anti-proliferative thieno[2,3-b]pyridines, it was noted that the presence of a methylene-hydroxyl group at the C-5 position improved activity compared to non-hydroxylated analogues. mdpi.com If this side chain were to be further modified to create a chiral center, it is highly probable that one enantiomer would show superior activity over the other due to a more optimal fit in the target's binding site.
Molecular docking studies are often employed to predict the binding modes of different stereoisomers. For example, in studies of thieno[2,3-d]pyrimidine inhibitors, docking simulations revealed that the L-glutamate side chains of the ligands were favorably oriented for binding with target enzymes. nih.gov The docked poses showed specific hydrogen bonding and π–π stacking interactions that stabilized the ligand in the binding pocket. Had a D-glutamate side chain been used, the stereochemical difference would likely have resulted in a completely different and less favorable binding orientation, leading to reduced or no activity.
The table below summarizes the key conformational and stereochemical considerations for thieno[2,3-c]pyridine derivatives and their analogs, based on available research.
| Structural Feature | Conformational/Stereochemical Aspect | Impact on Structure-Activity Relationship (SAR) | Reference |
| Core Scaffold | Largely planar and rigid structure. | Provides a stable platform for substituent orientation. Planarity can lead to intermolecular stacking. | mdpi.com |
| Substituents with Rotatable Bonds | Introduces conformational flexibility. The preferred orientation (e.g., perpendicular vs. planar) depends on the nature of the substituent. | Affects the overall 3D shape of the molecule, influencing its fit within a biological target's binding site. | mdpi.com |
| Intramolecular Hydrogen Bonding | Can restrict the rotation of side chains, leading to a more conformationally constrained molecule. | Pre-organizes the ligand into a bioactive conformation, potentially increasing binding affinity by reducing the entropic penalty of binding. | nih.gov |
| Introduction of Chiral Centers | Leads to the formation of enantiomers or diastereomers. | Stereoisomers can exhibit different binding affinities and biological activities due to the chiral nature of protein targets. | nih.gov |
| Bulky Groups | Can disrupt the planarity and intermolecular stacking of the core scaffold. | May improve solubility and bioavailability, leading to enhanced biological activity. | mdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of 1D and 2D NMR spectra, it is possible to map the connectivity of atoms and deduce the chemical environment of each nucleus.
One-dimensional NMR spectroscopy provides fundamental information about the structure of a molecule.
¹H NMR (Proton NMR): This technique identifies the number of different types of protons, their electronic environments, and their proximity to other protons. For a compound like Methyl thieno[2,3-c]pyridine-4-carboxylate, one would expect to observe distinct signals for the aromatic protons on the thieno[2,3-c]pyridine (B153571) core and a characteristic singlet for the methyl ester protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the nitrogen and sulfur atoms and the carboxylate group. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons.
¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include the carbonyl carbon of the ester group (typically in the 160-180 ppm range), the aromatic carbons of the fused heterocyclic rings, and the methyl carbon of the ester group (usually around 50-60 ppm).
Table 1: Representative ¹H and ¹³C NMR Data for Related Thienopyridine Structures
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | rsc.org |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 3.85 (3H, s, OMe), 3.89 (3H, s, OMe), 7.05 (2H, d, J = 8.8 Hz), 7.39 (1H, dd, J = 8.0, 4.4 Hz), 7.50 (2H, d, J = 8.8 Hz), 8.23 (1H, dd, J = 8.0, 1.6 Hz), 8.80 (1H, dd, J = 4.4, 1.6 Hz) | 52.5 (OMe), 55.2 (OMe), 113.4, 121.1, 125.2, 130.7, 130.9, 131.6, 134.9, 143.6, 148.5, 154.2, 159.7, 162.9 (C=O) | mdpi.com |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for confirming the specific isomer, such as the thieno[2,3-c]pyridine ring system, and the position of the substituent.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton connectivities within the pyridine (B92270) and thiophene (B33073) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying the connectivity across quaternary carbons (carbons with no attached protons), such as the carbon atom of the carboxylate group and the carbons at the fusion of the two rings. For this compound, HMBC would be critical in confirming the position of the methyl carboxylate group at C4.
Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₉H₇NO₂S), the expected exact mass would be calculated and compared to the measured mass to confirm the molecular formula with high confidence. For instance, the HRMS of a related compound, diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was used to confirm its elemental composition. researchgate.net
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for monitoring the progress of a reaction, assessing the purity of the final product, and confirming its identity. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each component as it elutes. This would allow for the identification of this compound in a reaction mixture and the detection of any impurities.
Table 2: Mass Spectrometry Data for Related Heterocyclic Compounds
| Compound | Ionization Method | m/z (Observed) | Reference |
|---|---|---|---|
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | 260 (M+) | rsc.org |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | ESI | 300.06 [M + H]+ | mdpi.com |
| Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | HRMS | 299.1064 [M + H]+ | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically a strong band in the region of 1700-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations from the aromatic rings.
Table 3: Key IR Absorption Frequencies for Functional Groups in Related Molecules
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| C=O (Ester) | 1700-1750 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 1608 | rsc.org |
| C-H (Aromatic) | 3000-3100 | - | - | |
| C-H (Aliphatic) | 2850-3000 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 2967 | rsc.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique offers a precise map of atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding its chemical and physical properties.
Verification of Regiochemistry and Molecular Conformation
The fusion of the thiophene and pyridine rings in thieno[2,3-c]pyridine systems can theoretically result in different isomers. X-ray diffraction analysis of a single crystal of this compound provides unambiguous confirmation of the specific arrangement of the fused heterocyclic system. The resulting electron density map definitively establishes the connectivity of the atoms, confirming the precise regiochemistry of the molecule.
Furthermore, the crystallographic data reveals the molecule's conformation in the solid state. Key torsional angles, such as those involving the ester group relative to the pyridine ring, are precisely determined. This information is crucial for understanding the steric and electronic effects that influence the molecule's shape. The planarity of the bicyclic thienopyridine core is also a significant conformational feature that can be quantified through crystallographic measurements.
Table 1: Selected Crystallographic Data for a Thieno[2,3-d]pyrimidine (B153573) Derivative Note: Data for a closely related heterocyclic system is presented for illustrative purposes due to the absence of published specific crystallographic data for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5257(2) |
| b (Å) | 10.9956(5) |
| c (Å) | 15.4836(6) |
| α (°) | 95.881(3) |
| β (°) | 98.803(3) |
| γ (°) | 90.284(3) |
| Volume (ų) | 922.03(6) |
Analysis of Intramolecular and Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a network of non-covalent interactions. For thienopyridine derivatives, which are often highly planar, π-stacking interactions are a common and significant feature of their crystal structures. nih.gov These interactions, where the aromatic rings of adjacent molecules align, play a crucial role in the stability of the crystal lattice.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. Studies on thieno[2,3-b]pyridine (B153569) derivatives have utilized DFT calculations to optimize molecular geometry and analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy and configuration of these orbitals are crucial, as they relate to the molecule's ability to donate or accept electrons in chemical reactions. bohrium.com For instance, the HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. bohrium.com Similar analyses on related 4-amino-thieno[2,3-d]pyrimidines were used to select the most stable conformers for further study. researchgate.netmdpi.com
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding and predicting how a molecule will interact with other species. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). researchgate.net For a derivative of tetrahydrothieno[2,3-c]pyridine, MESP analysis was used to examine the molecular electrostatic nature of its interactions. bohrium.com In pyridine-containing structures, electron-rich regions are often associated with heteroatoms like oxygen and nitrogen (in cyano groups), while electron-deficient areas can be found on hydrogen atoms bonded to nitrogen. researchgate.netresearchgate.net This analysis provides critical insights into non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems. bohrium.com
Local reactivity descriptors, such as the Fukui function, pinpoint specific reactive sites within a molecule. chemrxiv.org These descriptors are essential for predicting the regioselectivity of chemical reactions by identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. bohrium.com Such calculations have been performed for related thieno[2,3-c]pyridine (B153571) derivatives to assess their reactivity profiles. bohrium.com
Table 1: Key Global Reactivity Descriptors This table is a representative example based on general DFT studies; specific values for Methyl thieno[2,3-c]pyridine-4-carboxylate would require dedicated calculation.
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Global Softness | S | 1 / (2η) | Measure of molecular polarizability |
Molecular Modeling and Simulation
Molecular modeling and simulations build upon quantum chemical calculations to predict how a molecule behaves in a complex biological environment.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. wum.edu.pk This method is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. wum.edu.pk
Thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of specific biological targets. In one study, a series of these compounds were docked into the ATP-binding site of Heat shock protein 90 (Hsp90), a target for anticancer agents. mdpi.com The results highlighted key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com Similarly, a study on a tetrahydrothieno[2,3-c]pyridine derivative involved docking with the Adenosine A1 receptor to predict its binding mode. bohrium.com
Table 2: Example Molecular Docking Results for a Thieno[2,3-c]pyridine Derivative (Compound 6i) with Hsp90 mdpi.com
| Parameter | Value | Details |
|---|---|---|
| Binding Energy | -7.5 kcal/mol | Indicates favorable binding affinity. |
| Key Interacting Residues | ASN51, ASP93, LYS58, PHE138 | Amino acids in the Hsp90 active site forming interactions. |
| Types of Interactions | Hydrogen Bonds, Pi-Alkyl | Specific non-covalent bonds stabilizing the ligand-receptor complex. |
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a dynamic view of ligand-receptor interactions. These simulations are often used to validate docking results and assess the stability of the predicted binding pose. bohrium.com
For a tetrahydrothieno[2,3-c]pyridine derivative docked with the Adenosine A1 receptor, a 50-nanosecond MD simulation was performed. bohrium.com The simulation was analyzed to understand how the ligand influences the protein's structure and stability. Parameters such as the root-mean-square deviation (RMSD) of the protein backbone, the radius of gyration (Rg), and the solvent-accessible surface area (SASA) were calculated. bohrium.com Such analyses can reveal whether the ligand induces conformational changes in the target protein and confirm the stability of the complex, strengthening the predictions made by molecular docking. bohrium.com
Research Applications and Biological Mechanism Elucidation of Thieno 2,3 C Pyridine Derivatives
Investigation of Molecular Target Interactions
Understanding how thieno[2,3-c]pyridine (B153571) derivatives interact with specific molecular targets is fundamental to characterizing their biological function. These interactions are primarily investigated through enzyme inhibition assays, receptor binding studies, and analysis of protein activity modulation.
Enzyme Inhibition Studies (e.g., Hsp90, aPKC, Acetylcholinesterase)
The thieno[2,3-c]pyridine scaffold has proven to be a versatile framework for designing potent enzyme inhibitors.
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a chaperone protein that is overexpressed in many cancer cells and is crucial for the stability and function of numerous oncoproteins. nih.gov Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors. nih.govfiocruz.brnih.gov In a study, a series of these compounds were screened for anticancer activity, identifying compound 6i as a potent inhibitor against several cancer cell lines. nih.govfiocruz.br Molecular docking studies confirmed that these derivatives interact with crucial molecular sites within the Hsp90 target protein. nih.govnih.gov
Table 1: Hsp90 Inhibition by Thieno[2,3-c]pyridine Derivative 6i
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 |
| RKO | Colorectal | 12.4 |
Data sourced from studies on the anticancer potential of thieno[2,3-c]pyridines. fiocruz.br
Atypical Protein Kinase C (aPKC) Inhibition: The atypical protein kinase C (aPKC) isoforms are implicated in cell polarity and are considered oncogenic targets. A potent and selective thieno[2,3-d]pyrimidine-based inhibitor, CRT0066854 , has been identified. nih.govresearchgate.net Crystallography revealed that this compound binds to the kinase domain of PKCι, displacing a key motif in the adenosine-binding pocket. nih.gov This demonstrates the potential of the broader thienopyrimidine scaffold to target protein kinases.
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. researchgate.netmdpi.combioscientifica.comnih.govnih.gov Derivatives of the isomeric thieno[2,3-b]pyridine (B153569) have been synthesized as tacrine (B349632) analogues and showed significant inhibitory activity against AChE. researchgate.netnih.gov For instance, compound 5e exhibited high activity towards acetylcholinesterase with an IC₅₀ value of 1.55 µM. researchgate.netnih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been explored as novel scaffolds for AChE inhibitors, with compound 6 showing high potency (IC₅₀ of 0.199 µM). bioscientifica.com
Table 2: Acetylcholinesterase Inhibition by Thienopyridine Derivatives
| Compound Class | Most Potent Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|---|
| Thieno[2,3-b]pyridine | 5e | Acetylcholinesterase | 1.55 |
| Thieno[2,3-d]pyrimidine | 6 | Acetylcholinesterase | 0.199 |
Data from research into novel cholinesterase inhibitors for Alzheimer's disease. researchgate.netbioscientifica.comnih.gov
Receptor Antagonism/Agonism Studies (e.g., P2Y12 receptor, Adenosine A1 receptor)
Thienopyridine derivatives are well-known for their interaction with purinergic receptors, which are crucial in various physiological processes.
P2Y12 Receptor Antagonism: The P2Y12 receptor is a key player in platelet activation and aggregation, making it a major target for anti-thrombotic drugs. nih.gov The clinically used drugs clopidogrel (B1663587) and prasugrel (B1678051) are based on a thieno[3,2-c]pyridine (B143518) scaffold and act as irreversible antagonists of the P2Y12 receptor. fiocruz.brnih.gov More recently, novel thieno[2,3-b]pyridine derivatives have been assessed and found to be extremely effective at P2Y12 receptor blockade, with some compounds demonstrating greater in vitro anti-platelet activity than clopidogrel. fiocruz.br
Adenosine A1 Receptor Allosteric Enhancement: The Adenosine A1 receptor is a G protein-coupled receptor involved in regulating cardiovascular and nervous system functions. nih.gov A series of novel thieno[2,3-c]pyridines have been synthesized and identified as a new class of allosteric enhancers for the Adenosine A1 receptor. nih.gov In functional assays, compound 3h demonstrated activity comparable to the reference compound PD 81,723, indicating its potential to positively modulate receptor activity. nih.gov
Modulation of Protein Activity
Beyond direct enzyme inhibition and receptor binding, thieno[2,3-c]pyridine derivatives and their isomers can modulate the activity of other important proteins.
Phosphoinositide Phospholipase C (PI-PLC) Inhibition: The anti-proliferative activity of some 3-amino-thieno[2,3-b]pyridines is believed to stem from their inhibition of the PI-PLC enzyme, which is often upregulated in cancers. mdpi.com Molecular modeling studies suggest these compounds can target the active site of the PI-PLC enzyme. nih.gov
Pim-1 Kinase Inhibition: Pim kinases are serine/threonine kinases involved in cell survival and proliferation, making them attractive targets for cancer therapy. Thieno[2,3-b]pyridine derivatives have been developed as Pim-1 inhibitors. In one study, compound 5b showed moderate Pim-1 inhibitory activity with an IC₅₀ of 12.71 μM. tandfonline.com
Other Protein Targets: Research has shown that thieno[2,3-b]pyridines can modulate a variety of other targets implicated in cancer progression. These include the copper-trafficking antioxidant 1 (ATOX1) protein, tyrosyl DNA phosphodiesterase 1 (TDP 1), and the colchicine (B1669291) binding site in tubulin. nih.govbioscientifica.com This polypharmacology highlights the complex mechanisms through which these compounds can exert their anticancer effects. nih.gov
Cell-Based Assays for Mechanistic Understanding (Preclinical Context)
To bridge the gap between molecular interactions and physiological effects, cell-based assays are employed. These preclinical studies provide critical insights into how thieno[2,3-c]pyridine derivatives affect cellular processes like proliferation and division.
Cell Viability and Proliferation Assays for Antiproliferative Mechanisms
The antiproliferative effects of thieno[2,3-c]pyridine derivatives are extensively studied using cell viability and proliferation assays, such as the MTT assay or ³H-thymidine incorporation. These studies have confirmed the potent cytotoxic effects of various derivatives across a wide range of cancer cell lines.
For example, thieno[2,3-c]pyridine derivatives designed as Hsp90 inhibitors were tested against breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cell lines, showing significant inhibition of cell growth. nih.govfiocruz.br Similarly, thieno[2,3-b]pyridine derivatives have demonstrated potent, nanomolar anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines. mdpi.comnih.gov The cytotoxic potential of these compounds has also been confirmed in prostate cancer (PC3) and hepatocellular carcinoma (HepG-2) cell lines. bioscientifica.comekb.eg
Table 3: Antiproliferative Activity of Thienopyridine Derivatives in Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine | PC-3 | Prostate | IC₅₀ | 2.08 |
| Thieno[2,3-b]pyridine | MCF-7 | Breast | IC₅₀ | 20.55 |
| Thieno[2,3-b]pyridine | HepG-2 | Liver | IC₅₀ | 3.12 |
| Thieno[3,2-b]pyridine (B153574) | MDA-MB-231 | Breast | GI₅₀ | 13 |
Data compiled from in vitro cytotoxicity screenings of novel thienopyridine compounds. ekb.egmdpi.com
Cell Cycle Analysis for Cell Division Regulation
To understand the specific mechanisms behind the observed reduction in cell viability, cell cycle analysis is performed, often using flow cytometry. These studies reveal how thieno[2,3-c]pyridine derivatives interfere with the regulation of cell division.
Research on Hsp90-inhibiting thieno[2,3-c]pyridines found that the potent compound 6i induced a G2 phase arrest in the cell cycle, thereby inhibiting cell cycle progression. nih.govfiocruz.br This indicates that the compound prevents cells from entering mitosis, ultimately leading to cell death. fiocruz.br Similarly, studies on thieno[2,3-b]pyridines in prostate cancer cells demonstrated that these compounds promote a G2/M arrest and can lead to multinucleation, a hallmark of mitotic catastrophe. bioscientifica.com
Apoptosis and Cell Death Pathway Investigations
While direct studies on Methyl thieno[2,3-c]pyridine-4-carboxylate are limited in publicly accessible literature, research on the closely related thieno[2,3-b]pyridine isomer provides significant insights into the pro-apoptotic potential of this class of compounds. Various derivatives of thieno[2,3-b]pyridine have been shown to potently inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. nih.govnih.gov
For instance, in studies involving prostate cancer cell lines, certain thieno[2,3-b]pyridine compounds were found to promote apoptosis and induce a G2/M phase cell cycle arrest. nih.gov Similarly, investigations into cervical cancer cells treated with a novel thieno[2,3-b]pyridine derivative showed a significant increase in the rate of apoptosis in the SiHa cell line. Another study on breast cancer cells demonstrated that a synthesized thieno[2,3-b]quinoline derivative, which contains the thienopyridine core, induced cell death primarily through apoptosis. mdpi.com
These findings, summarized in the table below, indicate that the thienopyridine skeleton is a promising pharmacophore for the development of anticancer agents that function by activating cell death pathways. Although these studies focus on the [2,3-b] isomer, they strongly suggest that derivatives of the [2,3-c] scaffold, such as this compound, warrant investigation for similar pro-apoptotic activities. Research on thieno[2,3-c]pyridine derivatives has confirmed their potential as anticancer agents by inducing cell cycle arrest, though the specific mechanism of cell death was noted to be different from apoptosis in one study. nih.gov
Table 1: Pro-Apoptotic Activity of Thienopyridine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line(s) | Observed Effect |
|---|---|---|
| Thieno[2,3-b]pyridines | PC3 (Prostate Cancer) | Promotion of apoptosis and G2/M arrest nih.gov |
| Thieno[2,3-b]pyridine | SiHa (Cervical Cancer) | Significant increase in apoptosis rate |
| Thieno[2,3-b]quinoline | MDA-MB-231, MCF-7 (Breast Cancer) | Treatment-induced apoptosis mdpi.com |
Studies on Cytokine-Induced Cellular Responses (e.g., NFκB activation, E-selectin and ICAM-1 expression)
The inflammatory process involves the expression of cell adhesion molecules (CAMs) on the surface of vascular endothelial cells, a critical event mediated by cytokines like Tumor Necrosis Factor-alpha (TNF-α). Two such CAMs, E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1), play a crucial role in the migration of leukocytes to inflammation sites, which can lead to tissue injury in chronic inflammatory diseases. nih.govacs.org
Derivatives of thieno[2,3-c]pyridine have been identified as potent and selective inhibitors of this process. Specifically, a series of 4-(aryloxy)thieno[2,3-c]pyridines have demonstrated the ability to suppress the induced expression of E-selectin and ICAM-1. nih.govacs.org Structure-activity relationship studies on these compounds revealed that modifications at the C-2 and C-4 positions of the thieno[2,3-c]pyridine ring system are crucial for their inhibitory activity.
One lead compound, A-205804, was a potent and selective inhibitor of E-selectin and ICAM-1 expression over another adhesion molecule, VCAM-1. nih.gov Further optimization of this structure led to the discovery of a series of inhibitors with high potency (IC50 < 5 nM for ICAM-1) and significant selectivity (over 200-fold versus VCAM-1). acs.org These compounds represent a novel mechanism for attenuating inflammatory responses by targeting cytokine-induced cellular adhesion. nih.gov The research highlights the utility of the thieno[2,3-c]pyridine scaffold in developing targeted anti-inflammatory agents.
Role as Chemical Probes in Biological Systems
Beyond their direct therapeutic potential, thieno[2,3-c]pyridine derivatives serve as valuable chemical probes for exploring and understanding complex biological systems.
Tools for Investigating Biological Macromolecule Interactions
The thienopyridine scaffold has been instrumental in developing molecules that can probe the function and structure of biological macromolecules like enzymes and receptors. Although not always the [2,3-c] isomer, these studies showcase the versatility of the core structure. For example, thieno[2,3-b]pyridine-2-carboxamidine (B10760045) has been identified as a ligand for PDB entries, indicating its use in studying protein structures. drugbank.com Furthermore, derivatives of the related thieno[2,3-b]pyridines have been designed to investigate chemoresistance mechanisms in cancer, targeting DNA repair enzymes and helping to elucidate complex DNA repair pathways.
Development of Radiolabeled Analogs for Biological Process Study
The development of radiolabeled compounds is a cornerstone of modern biomedical research, enabling non-invasive imaging techniques like Positron Emission Tomography (PET) to study biological processes in real-time. austinpublishinggroup.comnih.gov By tagging a molecule such as a thienopyridine derivative with a positron-emitting isotope (e.g., Fluorine-18), researchers can visualize its distribution, target engagement, and pharmacokinetics within a living organism. mdpi.comubc.ca
While the strategy of using radiolabeled peptides and small molecules is well-established for cancer diagnosis and staging, specific examples of radiolabeled analogs of this compound are not prominent in the reviewed literature. ubc.canih.gov However, the general applicability of this technique suggests that developing such a radiotracer could be a viable future strategy to study the in vivo behavior of this class of compounds, particularly for verifying target engagement in preclinical models.
Utility in Synthetic Organic Chemistry as Building Blocks
The this compound core structure is a valuable precursor in synthetic organic chemistry, providing a foundation for constructing more complex molecules.
Precursors for Complex Heterocyclic Compounds
The thieno[2,3-c]pyridine skeleton is a versatile building block for the synthesis of a variety of more complex, fused heterocyclic systems. kuleuven.benih.gov Synthetic chemists utilize the reactivity of the core structure to build additional rings and introduce diverse functional groups.
For instance, a metal-free, three-step method has been developed to synthesize various thieno[2,3-c]pyridine derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-a]thieno[2,3-c]pyridines, starting from a fused 1,2,3-triazole compound. kuleuven.benih.gov This approach overcomes limitations of traditional methods and allows for greater product diversity. nih.gov Similarly, related isomers like ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate have been used as a precursor in the one-pot, three-component synthesis of fused pyrimidine (B1678525) hybrids, known as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. researchgate.net These examples underscore the role of thienopyridine carboxylates as foundational scaffolds for accessing novel and structurally complex chemical entities with potential biological activities. ut.ac.irarkat-usa.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thieno[2,3-b]pyridine |
| Thieno[2,3-c]pyridine |
| 4-(aryloxy)thieno[2,3-c]pyridines |
| A-205804 |
| E-selectin |
| Intercellular Adhesion Molecule-1 (ICAM-1) |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) |
| Thieno[2,3-b]pyridine-2-carboxamidine |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |
| 7-(substituted methyl)thieno[2,3-c]pyridines |
| Imidazo[1,5-a]thieno[2,3-c]pyridines |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones |
Intermediates for Novel Fused Ring Systems
The thieno[2,3-c]pyridine core is a versatile platform for the construction of novel fused heterocyclic systems. Its derivatives, including methyl carboxylates, can be strategically elaborated into multi-ring structures through various synthetic transformations. A key approach involves the use of a thieno[2,3-c]pyridine skeleton as a foundational element, which is then annulated with additional rings.
One effective metal-free method utilizes a fused thieno[2,3-c] nih.govd-nb.inforsc.orgtriazolo[1,5-ɑ]pyridine intermediate. nih.gov This intermediate undergoes a denitrogenative transformation reaction when treated with nitrile compounds as nucleophiles. d-nb.info This process proceeds through a transannulation mechanism, likely involving a nitrilium intermediate that recyclizes with the pyridine (B92270) nitrogen, to yield imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives. d-nb.info This synthetic route demonstrates the utility of the thieno[2,3-c]pyridine framework in accessing novel tricyclic fused systems. nih.govd-nb.info
The general synthetic strategies for obtaining the initial thieno[2,3-c]pyridine scaffold, which is a prerequisite for its use as an intermediate, typically involve either the closure of a thiophene (B33073) ring onto a pyridine precursor or the construction of a pyridine ring from a thiophene derivative. nih.gov These foundational methods provide access to the core structure, enabling its subsequent conversion into more complex, fused molecules.
| Starting Intermediate Core | Reaction Type | Reagents/Conditions | Resulting Fused System | Reference |
|---|---|---|---|---|
| Thieno[2,3-c] nih.govd-nb.inforsc.orgtriazolo[1,5-ɑ]pyridine | Denitrogenative Transformation / Transannulation | Nitrile compounds (e.g., acetonitrile, benzonitrile) | Imidazo[1,5-ɑ]thieno[2,3-c]pyridine | d-nb.info |
Exploration in Materials Science
Beyond its applications in medicinal chemistry, the thieno[2,3-c]pyridine isomer has garnered significant interest in the field of material chemistry. nih.gov This attention is primarily due to the promising electrochemical and photophysical properties exhibited by this class of compounds, suggesting their potential for broad applications in advanced materials. nih.gov
The electrochemical behavior of thieno[2,3-c]pyridine derivatives is a key area of investigation for their application in materials science. nih.gov Research into thiophene-based heterocyclic systems often involves evaluating their electronic properties, such as HOMO and LUMO energy levels, which are critical for applications in organic electronics like dye-sensitized solar cells. While specific electrochemical data for this compound is not extensively detailed in the reviewed literature, studies on analogous thiophene-fused heterocycles provide insight into the potential of this compound class. For instance, related donor-π-acceptor dyes based on thieno[3,2-b]thiophene (B52689) linkers have been studied for their electrochemical properties to assess their suitability as photosensitizers in solar cells. polyu.edu.hk
The photophysical properties of thieno[2,3-c]pyridine derivatives are another cornerstone of their exploration in materials science. nih.gov These properties, including UV-vis absorption and fluorescence emission, are fundamental to their potential use in optical and electronic devices such as fluorescent sensors, light sources, and optical recording systems. researchgate.net
Research on various thiophene-pyridine isomers has highlighted their potential. For example, some new thieno[2,3-b]pyridines bearing a phenylethenyl moiety have been studied for their photophysical characteristics, demonstrating aggregation-induced emission (AIE) behavior with high quantum yields. researchgate.net Similarly, donor-π-acceptor (D–π–A) chromophores based on a thiophene-pyridine structure have been shown to possess high fluorescence quantum yields and large two-photon absorption cross-sections in the near-infrared region, making them suitable for bio-imaging applications. rsc.org Although these examples are for different isomers, they underscore the photophysical potential inherent in the broader thienopyridine family and motivate further investigation into the specific properties of thieno[2,3-c]pyridine derivatives like this compound.
| Property Type | Research Focus | Potential Application | Reference |
|---|---|---|---|
| Electrochemical | Evaluation of HOMO/LUMO energy levels | Organic electronics, Dye-sensitized solar cells | nih.govpolyu.edu.hk |
| Photophysical | UV-vis absorption, Fluorescence, Quantum Yield, Two-Photon Absorption | Fluorescent sensors, Light sources, Bio-imaging | nih.govresearchgate.netrsc.org |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Scope
While methods for constructing the thieno[2,3-c]pyridine (B153571) skeleton exist, there is considerable room for innovation to enhance synthetic efficiency, sustainability, and the diversity of accessible derivatives. A significant step forward has been the development of metal-free synthetic pathways, such as those involving fused 1,2,3-triazoles that undergo acid-mediated denitrogenative transformation reactions to yield the thieno[2,3-c]pyridine core. nih.gov
Future research should focus on:
Optimization of Existing Routes: Further refinement of current methods to improve reaction yields, reduce reaction times, and milder conditions would be beneficial.
Green Chemistry Approaches: Emphasis should be placed on developing syntheses that align with the principles of green chemistry. This includes the use of non-toxic solvents, minimizing waste, and designing atom-economical reactions. Exploring methodologies like flow chemistry could offer improved control, safety, and scalability.
Expanding Substrate Scope: A primary goal is to broaden the range of starting materials that can be used, allowing for the introduction of diverse functional groups and substitution patterns on the heterocyclic core. This is crucial for generating extensive libraries of compounds for biological screening and materials development.
Novel Disconnections: Investigating entirely new synthetic strategies, such as those based on C-H activation or novel cycloaddition reactions, could provide more direct and efficient access to complex thieno[2,3-c]pyridine derivatives.
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
While various isomers of thienopyridines have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects, the specific biological profile of the thieno[2,3-c]pyridine scaffold is not well-defined. ekb.egut.ac.ir A critical avenue for future research is the comprehensive biological evaluation of Methyl thieno[2,3-c]pyridine-4-carboxylate and its analogues, followed by detailed mechanistic investigations.
Key areas for exploration include:
Broad Biological Screening: Initial efforts should involve screening a library of thieno[2,3-c]pyridine derivatives against a wide array of biological targets, such as kinases, G-protein coupled receptors, and metabolic enzymes, to identify potential therapeutic applications.
Target Identification and Validation: Once a promising biological activity is discovered, the next step is to pinpoint the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the protein or pathway with which the compound interacts.
Elucidation of Binding Modes: To understand the interaction at a molecular level, structural biology techniques are essential. Obtaining X-ray crystal structures of the compound bound to its target protein can reveal the precise binding mode and key intermolecular interactions. acs.org This information is invaluable for guiding further drug design. For instance, docking studies on related thieno[2,3-d]pyrimidines have been used to rationalize binding interactions with target enzymes. acs.orgnih.gov
Biochemical and Cellular Assays: A suite of biochemical and cell-based assays is necessary to fully characterize the mechanism of action, confirming target engagement in a cellular context and elucidating the downstream effects on signaling pathways.
Expansion of Structure-Activity Relationship Studies for Fine-Tuned Target Modulation
Following the identification of a validated biological target, a systematic expansion of structure-activity relationship (SAR) studies is required to optimize the lead compound's properties. The goal is to fine-tune the molecule to maximize potency and selectivity while improving its pharmacokinetic profile.
Future SAR campaigns should involve:
Systematic Structural Modifications: A diverse set of analogues should be synthesized by modifying various parts of the this compound structure. This includes altering the ester group at the 4-position, introducing substituents at different positions of the pyridine (B92270) and thiophene (B33073) rings, and exploring bioisosteric replacements.
Iterative Design-Synthesis-Test Cycles: The SAR exploration should follow an iterative cycle where the biological data from one set of compounds informs the design of the next generation of molecules. Studies on related thieno[2,3-b]pyridines have shown that modifications such as adding bulky ester groups or varying aryl substituents can significantly impact anti-proliferative activity. mdpi.com
Quantitative SAR (QSAR): As more data becomes available, QSAR models can be developed to correlate physicochemical properties with biological activity. researchgate.net These computational models can help in predicting the activity of virtual compounds, thereby prioritizing synthetic efforts and accelerating the optimization process.
Emerging Applications in Chemical Biology and Advanced Materials Science
Beyond traditional medicinal chemistry, the unique structural and electronic properties of the thieno[2,3-c]pyridine scaffold open up possibilities in other advanced scientific fields.
Chemical Biology: Thieno[2,3-c]pyridine derivatives can be developed as chemical probes to investigate complex biological systems. By attaching fluorescent tags, biotin (B1667282) moieties, or photo-crosslinking groups, these molecules can be used to visualize cellular processes, identify protein-protein interactions, and map biological pathways.
Advanced Materials Science: The fused aromatic π-system and the presence of heteroatoms (sulfur and nitrogen) make the thieno[2,3-c]pyridine core an attractive building block for novel organic materials. Related sulfur-containing heterocycles like thienothiophenes are utilized as linkers in metal-organic frameworks (MOFs), where the polarizable sulfur atoms can enhance host-guest interactions. mdpi.com Similarly, the thieno[2,3-c]pyridine scaffold could be explored for creating new MOFs with unique catalytic or gas-sorption properties. Furthermore, its electronic characteristics suggest potential applications in organic electronics, such as in the development of organic semiconductors for transistors or organic light-emitting diodes (OLEDs), an application area where other thienopyridine isomers have been considered. chemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
